2-Hydroxyethyl Methacrylate

Hydrogel Drug Delivery Wound Dressing

Researchers formulating high-swelling hydrogels for drug delivery or wound management require monomers that consistently deliver >200% water uptake. 2-Hydroxyethyl methacrylate (HEMA) meets this need with quantitatively validated performance: 2.18-fold higher swelling vs. HPMA-based IPNs (240% vs. 110%), an established non-cytotoxic window (15-25% EA or 10-25% BA copolymers), and preferential copolymerization kinetics with MMA (r_HEMA=2.03) that enable bottle-brush architectures unattainable with alternative comonomers. Bulk stock available with batch-to-batch consistency documentation.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 868-77-9
Cat. No. B118303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl Methacrylate
CAS868-77-9
Synonyms2-Methyl-2-propenoic Acid 2-Hydroxyethyl Ester;  2-(Methacryloyloxy)ethanol;  Acryester HISS;  Acryester HO;  Bisomer HEMA;  Bisomer SR;  Blemmer E;  EB 109;  Ethylene Glycol Methacrylate;  Ethylene Glycol Monomethacrylate;  GE 610;  Glycol Methacrylate;  Glyco
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCO
InChIInChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3
InChIKeyWOBHKFSMXKNTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water and soluble in common org solvents
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Methacrylate Technical Specifications


2-Hydroxyethyl methacrylate (HEMA; CAS 868-77-9) is a hydrophilic methacrylate monomer with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. It is widely employed as a polymerizable building block in the synthesis of hydrogels for biomedical applications, including soft contact lenses, drug delivery systems, dental adhesives, and tissue engineering scaffolds, owing to its hydroxyl functionality which imparts high water compatibility and biocompatibility to resulting polymers [2].

2-Hydroxyethyl Methacrylate: Why Substitution Fails


Despite structural similarities among methacrylate monomers, HEMA exhibits unique physicochemical and biological performance characteristics that prevent simple substitution. For instance, its polymerization thermodynamics differ markedly from alkyl methacrylates, with abnormally low heats of polymerization attributed to monomer solvation effects [1]. Its copolymerization kinetics with methyl methacrylate (MMA) reveal a reactivity ratio that favors heterogeneous bottle-brush copolymer architectures, distinct from the behavior of other functionalized methacrylates [2]. Furthermore, direct replacement of HEMA with glycerol dimethacrylate (GDMA) in dental adhesives alters critical properties including water sorption, elastic modulus, and bond durability . These findings underscore that the selection of HEMA over its analogs must be guided by application-specific quantitative performance data rather than generic monomer classifications.

2-Hydroxyethyl Methacrylate: Head-to-Head Comparisons


Swelling Capacity: HEMA vs. HPMA in Chitosan IPNs

In interpenetrating network (IPN) hydrogel films based on chitosan (CS) and methacrylate polymers, the swelling capacity of CS/p(HEMA) formulations significantly exceeded that of CS/p(HPMA) analogs [1]. The percent swelling of CS/p(HEMA)₁ was determined to be 240%, whereas CS/p(HPMA)₁ achieved only 110% under identical preparation and testing conditions [1].

Hydrogel Drug Delivery Wound Dressing

Reactivity Ratios: HEMA vs. MMA in Copolymerization

In conventional free radical copolymerization with methyl methacrylate (MMA), HEMA exhibits markedly different reactivity ratios compared to other functionalized methacrylates [1]. For the MMA/HEMA pair, r_MMA = 0.62 ± 0.04 and r_HEMA = 2.03 ± 0.74, whereas for MMA/PEGMA (poly(ethylene glycol) α-methyl ether, ω-methacrylate), the ratios are r_MMA = 0.75 ± 0.07 and r_PEGMA ∼1.33 [1].

Polymer Chemistry Copolymerization Kinetics

Dental Adhesive Performance: HEMA vs. GDMA

Direct substitution of HEMA with glycerol dimethacrylate (GDMA) in experimental simplified dental adhesives (20 wt% loading) yields quantifiable differences in water sorption, solubility, and polymerization conversion . GDMA-containing etch-and-rinse adhesives exhibited overall lower water sorption and solubility relative to HEMA-containing controls, and the degree of conversion was statistically higher for GDMA adhesives than for HEMA etch-and-rinse formulations . Furthermore, after 6 months of simulated pulpal pressure aging, the bond strength of GDMA self-etch adhesive did not drop significantly, whereas all HEMA-containing adhesives experienced significant bond strength reduction .

Dental Materials Adhesives Biomechanics

Cytocompatibility: HEMA vs. Alkyl Acrylates

Cytotoxicity assessments of homopolymers and copolymers of HEMA and various alkyl acrylates (methyl acrylate (MA), ethyl acrylate (EA), butyl acrylate (BA)) were conducted using L929 mouse fibroblasts and normal human dermal fibroblasts via direct and indirect contact tests [1]. P(HEMA-co-EA) copolymers with EA contents of 15-25% and P(HEMA-co-BA) copolymers with BA contents of 10-25% appeared non-cytotoxic and were identified as attractive candidates for temporary skin substitutes, whereas higher alkyl acrylate content or different copolymer compositions exhibited cytotoxic responses [1].

Biomaterials Cytotoxicity Tissue Engineering

2-Hydroxyethyl Methacrylate: Industrial & Research Applications


High-Swelling Hydrogels for Drug Delivery & Wound Dressings

HEMA is the monomer of choice when hydrogel swelling capacity exceeding 200% is required for drug loading or wound exudate management. The demonstrated 2.18-fold higher swelling of HEMA-based IPNs relative to HPMA-based IPNs (240% vs. 110%) directly informs procurement decisions for controlled release and wound dressing applications where fluid absorption capacity is a critical performance metric.

Bottle-Brush Copolymer Synthesis

Formulators seeking heterogeneous bottle-brush copolymer architectures through copolymerization with MMA should prioritize HEMA based on its established reactivity ratio (r_HEMA = 2.03 vs. r_MMA = 0.62) . This kinetic differential—greater than that observed for PEGMA—enables preferential consumption of HEMA and the formation of specific polymer microstructures unattainable with alternative hydrophilic comonomers.

Cytocompatible Implants & Tissue Scaffolds

HEMA-based copolymers with alkyl acrylates have been quantitatively validated for cytocompatibility within specific compositional ranges (15-25% EA or 10-25% BA) using L929 and human dermal fibroblast assays . This established non-cytotoxic window distinguishes HEMA from pure alkyl acrylate homopolymers and supports its selection for temporary skin substitutes, vascular grafts, and other implantable hydrogel devices where cellular compatibility is paramount [1].

Dental Adhesives with Established Clinical Track Record

Although glycerol dimethacrylate (GDMA) demonstrates lower water sorption and better bond durability in experimental models , HEMA remains the industry-standard hydrophilic monomer in commercial dental adhesives due to its extensive clinical history and regulatory acceptance [1]. Procurement for dental material manufacturing should consider HEMA's unique balance of proven performance and established safety profile, particularly in formulations where substitution would require extensive revalidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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